6-Bromo-2-isopropylisoindolin-1-one
Description
6-Bromo-2-isopropylisoindolin-1-one is a brominated isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The compound features a bromine atom at the 6-position of the benzene ring and an isopropyl group at the 2-position of the lactam nitrogen (Figure 1). Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 266.13 g/mol. Isoindolinones are notable for their applications in medicinal chemistry, particularly as intermediates in drug discovery for kinase inhibitors and other biologically active molecules . The isopropyl substituent at position 2 introduces steric bulk, which may influence solubility, reactivity, and binding interactions in biological systems.
Properties
IUPAC Name |
6-bromo-2-propan-2-yl-3H-isoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXKJXYOHDPUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2=C(C1=O)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Bromo-2-isopropylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the use of 6-bromoindole as the starting material. The synthetic route typically includes the following steps:
Friedel-Crafts Reaction: The initial step involves a Friedel-Crafts acylation reaction where 6-bromoindole reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form an intermediate product.
Amidation: The intermediate product undergoes amidation with an appropriate amine to form the corresponding amide.
Chemical Reactions Analysis
6-Bromo-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Scientific Research Applications
6-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its potential biological activities.
Biological Studies: It is used in biological studies to investigate its effects on different biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of 6-bromo-substituted isoindolin-1-ones are significantly influenced by the substituent at position 2. Below is a detailed comparison with key structural analogs:
Table 1: Structural and Predicted Properties of 6-Bromo-isoindolin-1-one Derivatives
*LogP values estimated using fragment-based contribution methods.
Key Comparative Insights:
Steric Effects: The methyl substituent (C₉H₈BrNO) minimizes steric hindrance, favoring reactions requiring accessibility to the lactam nitrogen or aromatic ring . The cyclopropyl substituent (C₁₁H₁₀BrNO) combines moderate steric demand with electronic effects due to ring strain, which may alter reaction pathways or biological interactions .
Electronic and Lipophilic Properties: Alkyl groups (methyl, isopropyl) donate electrons via inductive effects, stabilizing the isoindolinone core. The isopropyl group’s branching increases lipophilicity (higher LogP), suggesting improved membrane permeability compared to methyl or cyclopropyl analogs. Cyclopropyl’s strained sp³ hybridized carbons may induce unique electronic interactions, though experimental data are needed to confirm this hypothesis .
Synthetic and Pharmacological Implications :
- Methyl-substituted derivatives are often synthesized via straightforward alkylation, while isopropyl and cyclopropyl analogs may require specialized reagents (e.g., isopropyl halides or cyclopropane precursors) .
- In medicinal chemistry, the isopropyl variant’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs. Conversely, the methyl analog’s smaller size might favor solubility in aqueous formulations .
Biological Activity
6-Bromo-2-isopropylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure, characterized by the presence of a bromine atom at the sixth position and an isopropyl group at the second position. This structural configuration influences its biological activity, making it a candidate for various therapeutic applications.
- Molecular Formula : C11H12BrN
- Molecular Weight : 254.12 g/mol
- Structural Features : The isoindoline ring system, which consists of a fused benzene and pyrrole ring, contributes to its reactivity and potential biological interactions.
Biological Activity
Research indicates that 6-Bromo-2-isopropylisoindolin-1-one exhibits several notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects similar to other isoindoline derivatives. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation.
- Interaction with Biomolecules : Initial findings reveal that 6-Bromo-2-isopropylisoindolin-1-one interacts with various proteins and nucleic acids, potentially altering biochemical pathways critical for cellular function.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Inhibits tumor growth via enzyme inhibition | |
| Protein Interaction | Alters biochemical pathways through binding | |
| Enzyme Inhibition | Potential selective inhibition of key enzymes |
Case Studies and Research Findings
A variety of studies have explored the biological implications of 6-Bromo-2-isopropylisoindolin-1-one. For instance:
- Anticancer Mechanism Study : A study demonstrated that 6-Bromo-2-isopropylisoindolin-1-one inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound was shown to activate caspases, which are crucial for programmed cell death.
- Binding Affinity Analysis : Research involving molecular docking simulations indicated that 6-Bromo-2-isopropylisoindolin-1-one has a high binding affinity for certain oncogenic proteins, suggesting its potential as a targeted therapy in cancer treatment.
- Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in substituents significantly influence biological activity. For example, while 5-Bromo-2-cyclopentylisoindolin-1-one also exhibits anticancer properties, the presence of the isopropyl group in 6-Bromo-2-isopropylisoindolin-1-one alters its reactivity and selectivity towards specific targets.
The exact mechanisms by which 6-Bromo-2-isopropylisoindolin-1-one exerts its biological effects are still under investigation. However, proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, leading to reduced energy supply for tumor cells.
- Signal Transduction Modulation : It may interfere with signaling pathways that promote cell survival and proliferation, enhancing apoptosis in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
